molecular formula C20H24N4O3S B2817319 2-[(3,4-dimethylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251553-06-6

2-[(3,4-dimethylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2817319
CAS No.: 1251553-06-6
M. Wt: 400.5
InChI Key: ZZOJUDXOYDVUHW-UHFFFAOYSA-N
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Description

2-[(3,4-dimethylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridine derivatives

Scientific Research Applications

2-[(3,4-dimethylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Without specific information, it’s difficult to predict, but standard safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its structure and properties, investigating its reactivity, and studying its potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzyl chloride with 6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine in the presence of a base such as triethylamine in a suitable solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidinyl or benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-dimethylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylbenzyl group and a piperidinylsulfonyl moiety makes it particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-15-6-7-17(12-16(15)2)13-24-20(25)23-14-18(8-9-19(23)21-24)28(26,27)22-10-4-3-5-11-22/h6-9,12,14H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOJUDXOYDVUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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